

A Technical Guide to the Research Applications of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diethynylbenzoic acid

Cat. No.: B1340155

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Introduction

3,5-Diethynylbenzoic acid is a highly versatile organic molecule that serves as a valuable building block in numerous fields of scientific research. Its structure, featuring a central benzoic acid core functionalized with two terminal alkyne groups at the meta positions, provides a unique combination of properties. The carboxylic acid group offers a convenient point of attachment or coordination, while the two sterically accessible alkyne moieties act as powerful handles for cross-coupling and cycloaddition reactions. This trifunctional nature makes **3,5-diethynylbenzoic acid** an ideal candidate for the rational design and synthesis of complex macromolecular architectures, including metal-organic frameworks, functional polymers, and bioconjugates for medicinal applications. This guide provides an in-depth overview of its synthesis, properties, and significant potential research applications.

Physicochemical and Spectroscopic Data

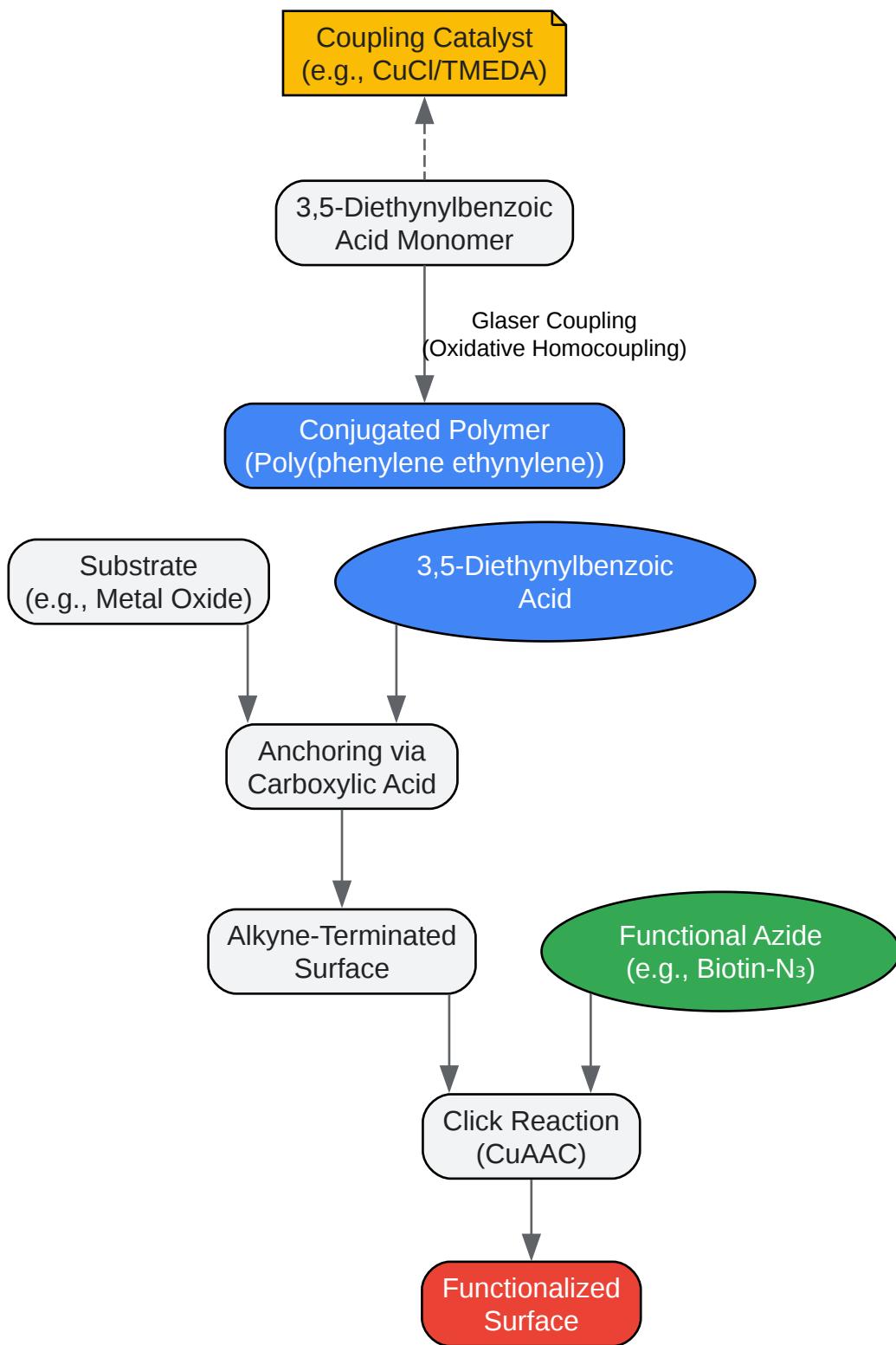
The fundamental properties of **3,5-Diethynylbenzoic acid** are summarized below. This data is essential for its identification, purification, and application in experimental settings.

Property	Value	Source
IUPAC Name	3,5-diethynylbenzoic acid	[1]
CAS Number	883106-26-1	[1] [2]
Molecular Formula	C ₁₁ H ₆ O ₂	[1]
Molecular Weight	170.16 g/mol	[1]
Appearance	Off-white to pale yellow powder	Inferred from similar compounds
Canonical SMILES	C#CC1=CC(=CC(=C1)C(=O)O)C#C	[1]
InChIKey	KUZBIUTZPWIHSI-UHFFFAOYSA-N	[1]

Synthesis of 3,5-Diethynylbenzoic Acid

The primary route for synthesizing **3,5-Diethynylbenzoic acid** involves a twofold Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides.[\[3\]](#) The general workflow begins with a dihalogenated benzoic acid precursor, which is coupled with a protected alkyne, followed by a deprotection step to yield the final product.





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- To cite this document: BenchChem. [A Technical Guide to the Research Applications of 3,5-Diethynylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340155#potential-research-applications-of-3-5-diethynylbenzoic-acid>

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